molecular formula C6H11Cl2NO3 B14660275 2,2-Dichloro-N-(2,2-dimethoxyethyl)acetamide CAS No. 39106-23-5

2,2-Dichloro-N-(2,2-dimethoxyethyl)acetamide

Katalognummer: B14660275
CAS-Nummer: 39106-23-5
Molekulargewicht: 216.06 g/mol
InChI-Schlüssel: CQMJQSWUVQYYSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-(2,2-dimethoxyethyl)acetamide typically involves the reaction of 2,2-dichloroacetamide with 2,2-dimethoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and pH, to optimize yield and purity. The final product is then purified using techniques like crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dichloro-N-(2,2-dimethoxyethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2,2-Dichloro-N-(2,2-dimethoxyethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2-Dichloro-N-(2,2-dimethoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-Dichloro-N-(2,2-dimethoxyethyl)acetamide is unique due to its combination of dichloro and dimethoxyethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .

Eigenschaften

CAS-Nummer

39106-23-5

Molekularformel

C6H11Cl2NO3

Molekulargewicht

216.06 g/mol

IUPAC-Name

2,2-dichloro-N-(2,2-dimethoxyethyl)acetamide

InChI

InChI=1S/C6H11Cl2NO3/c1-11-4(12-2)3-9-6(10)5(7)8/h4-5H,3H2,1-2H3,(H,9,10)

InChI-Schlüssel

CQMJQSWUVQYYSC-UHFFFAOYSA-N

Kanonische SMILES

COC(CNC(=O)C(Cl)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.